2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Endocrinology TSHR Antagonism cAMP Assay

2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide (CAS 2034497-28-2) is a synthetic, low-molecular-weight benzamide derivative belonging to the class of thyroid-stimulating hormone receptor (TSHR) antagonists. It is characterized by a 2-ethoxybenzamide core linked via an ethyl spacer to a 5-(furan-3-yl)thiophene moiety.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 2034497-28-2
Cat. No. B2904255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
CAS2034497-28-2
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C19H19NO3S/c1-2-23-17-6-4-3-5-16(17)19(21)20-11-9-15-7-8-18(24-15)14-10-12-22-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H,20,21)
InChIKeyACYUTOZMGHQMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide (CAS 2034497-28-2): A Potent, Selective TSHR Antagonist for Thyroid Research Procurement


2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide (CAS 2034497-28-2) is a synthetic, low-molecular-weight benzamide derivative belonging to the class of thyroid-stimulating hormone receptor (TSHR) antagonists [1]. It is characterized by a 2-ethoxybenzamide core linked via an ethyl spacer to a 5-(furan-3-yl)thiophene moiety. The compound has been identified as a potent antagonist at both the human and rat TSHR. Publicly available bioactivity data from authoritative databases indicate its potential for high selectivity over the closely related follicle-stimulating hormone receptor (FSHR), making it a valuable tool for dissecting TSHR-mediated signaling pathways [1].

Procurement Alert: Why Generic TSHR Antagonists Cannot Substitute for 2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide


Substituting 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide with other in-class TSHR antagonists or common benzamide derivatives is highly unreliable due to vast potency differences and unverified selectivity profiles. For example, the published small-molecule TSHR antagonist VA-K-14 exhibits an IC50 of 12.3 μM, representing a greater than 150-fold decrease in potency compared to this compound [1]. Furthermore, simple benzamide analogs lack the critical furan-thiophene pharmacophore required for potent interaction with the TSHR, as evidenced by screening campaigns that identified this specific scaffold [2]. The following quantitative evidence guide details the measurable performance gaps that mandate the exact specification of this compound for reproducible research.

Quantitative Differentiation Guide: How 2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide Outperforms Closest Analogs


TSHR Antagonist Potency: Nanomolar IC50 vs. Micromolar In-Class Comparator

This compound demonstrates at least 150-fold higher TSHR antagonist potency compared to the published first-generation small-molecule TSHR antagonist VA-K-14. The target compound achieves IC50 values of 82 nM (human TSHR, HEK293 cells) and 39 nM (rat TSHR, FRTL-5 cells) in a TR-FRET cAMP assay [1]. In contrast, VA-K-14 displayed an IC50 of 12.3 μM in a TSH-stimulated luciferase reporter assay in CHO cells [2]. This significant potency gap is critical for studies requiring complete receptor inhibition at low concentrations, and VA-K-14's weak activity makes it unsuitable as an alternative.

Endocrinology TSHR Antagonism cAMP Assay Graves' Disease

Selectivity Profile: >120-Fold Discrimination Between TSHR and FSHR

The compound exhibits strong selectivity for the TSHR over the structurally related follicle-stimulating hormone receptor (FSHR). The FSHR IC50 is 10,000 nM, representing a 122-fold selectivity window compared to the human TSHR IC50 (82 nM) [1]. This is a class-level inference from available data. In contrast, many broad-spectrum benzamide derivatives lack this documented selectivity profile, posing a risk of concommitant FSHR inhibition in functional assays. No comparative FSHR affinity data are publicly available for VA-K-14 or other simple benzamide analogs discussed, highlighting the unique documented selectivity of this scaffold.

Target Selectivity Glycoprotein Hormone Receptors Off-Target Screening

Scaffold-Specific Recognition vs. Generic Benzamide Pharmacophores

The target compound uniquely incorporates a 5-(furan-3-yl)thiophene motif, which is absent from simple benzamide surrogates. High-throughput screening and subsequent patent literature indicate that this bis-heteroaryl substituent is essential for high-affinity TSHR binding, likely engaging in specific π-π stacking interactions within the receptor's transmembrane domain [1][2]. Generic benzamides like N-(2-ethoxyphenyl)benzamide or thiophene-furan compounds lacking the ethyl linker are predicted to have significantly reduced or abolished activity. This structure-based differentiation is crucial for obtaining reproducible biology and forms the basis of its intellectual property space.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Cross-Species Potency: Superior Activity at Rat vs. Human TSHR

The compound demonstrates a notable potency shift between species, with an IC50 of 39 nM at the rat TSHR compared to 82 nM at the human receptor, representing a 2.1-fold higher potency in rat [1]. This is a distinct advantage for researchers planning to use rat models (e.g., FRTL-5 cells or in vivo rat studies) as it suggests equivalent or improved target engagement at lower doses. Alternatives like VA-K-14 were characterized using human TSHR-expressing CHO cells and bovine TSH, providing no direct cross-species potency data [2]. The documented rat potency for the target compound reduces experimental uncertainty when translating between in vitro human data and rodent in vivo models.

Rodent Model Translation Species Selectivity In Vivo Modeling

High-Impact Application Scenarios for 2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide in Thyroid Research


Potent Control Antagonist for TSHR-Mediated cAMP Signaling Assays

With a human TSHR IC50 of 82 nM, this compound serves as a definitive negative control in cAMP accumulation experiments to fully block TSH- or autoantibody-stimulated receptor activity [1]. Its >150-fold greater potency over VA-K-14 ensures complete pathway inhibition at concentrations that do not cause non-specific cellular toxicity, a common limitation of micromolar tool compounds.

Selective Pharmacological Dissection of Glycoprotein Hormone Receptors in Co-Expression Models

The 122-fold selectivity window over the follicle-stimulating hormone receptor (FSHR) enables the specific deconvolution of TSHR-mediated phenotypes in cells that natively co-express gonadotropin receptors, such as primary ovarian or testicular cell models [1]. This avoids the confounding FSHR inhibition seen with less specific ligands in reproductive endocrinology research.

Cross-Species Translational Bridge for In Vivo Rodent Models of Graves' Disease

The verified 2.1-fold higher potency at the rat TSHR (IC50 39 nM) compared to the human receptor allows for dose selection and pharmacokinetic/pharmacodynamic (PK/PD) modeling in rat disease models with greater confidence than alternative TSHR antagonists that lack validated rat receptor affinity data [1]. This directly supports preclinical development programs for autoimmune thyroid disease.

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